molecular formula C14H14ClN3 B2373202 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride CAS No. 2155855-12-0

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride

Cat. No.: B2373202
CAS No.: 2155855-12-0
M. Wt: 259.74
InChI Key: GZPNLHQKZDTTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities and presence in several marketed drugs . This scaffold is recognized for its wide range of biological and pharmacological properties, making it an invaluable asset in medical and therapeutic fields . This compound is specifically offered for research applications. It is intended For Research Use Only. It is not for diagnostic or therapeutic use, and is strictly not for human consumption. Research Applications and Value The core imidazo[1,2-a]pyridine structure has been identified as a promising hit in phenotypic high-throughput screens against kinetoplastid parasites . Notably, this chemotype has shown validated activity against Leishmania donovani , the causative agent of visceral leishmaniasis (VL) , in intracellular infection assays . Research into this chemical series is focused on hit-to-lead optimization, investigating the structure-activity relationship (SAR) to improve antiparasitic potency and selectivity over host cells . This makes the compound a valuable building block for researchers developing new treatments for neglected tropical diseases. Key Chemical Data Please note that the following data is for the freebase form, 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 878437-60-6) . * Molecular Formula: C₁₄H₁₃N₃ * Molecular Weight: 223.27 g/mol * Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) * Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 Supply Information This product is supplied by multiple international chemical suppliers . For the most current stock availability and pricing, please inquire directly. Researchers should handle this compound with care, using appropriate personal protective equipment and ensuring the work area is well-ventilated .

Properties

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNLHQKZDTTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule consists of an 8-methylimidazo[1,2-a]pyridine core linked to a meta-substituted aniline moiety. Retrosynthetic breakdown reveals two primary disconnection strategies:

Imidazo[1,2-a]pyridine Ring Formation Followed by Aniline Coupling

This approach prioritizes construction of the bicyclic system before introducing the aromatic amine. The 8-methyl group originates from 2-amino-4-methylpyridine, which undergoes cyclocondensation with α-bromoketones. Subsequent functionalization at the C2 position enables Suzuki-Miyaura coupling with 3-aminophenylboronic acid derivatives.

Preformed Aniline Derivative with Subsequent Heterocyclization

Alternative routes install the aniline group early in the synthesis. 3-Aminophenylacetylenes or halides participate in Sonogashira or Buchwald-Hartwig couplings with pyridine precursors, followed by cyclization to form the imidazo[1,2-a]pyridine ring.

Detailed Synthetic Protocols

Gould-Jacobs Cyclization Route

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
2-Amino-4-methylpyridine (10.0 g, 91.8 mmol)  
Bromoacetophenone (18.3 g, 91.8 mmol)  
Ethanol (200 mL)  
Reflux, 12 h → 85% yield  

Cyclization produces 8-methylimidazo[1,2-a]pyridine, confirmed by $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.32 (d, J = 6.8 Hz, 1H), 7.72 (s, 1H), 7.12 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H).

Step 2: Bromination at C2 Position
8-Methylimidazo[1,2-a]pyridine (5.0 g, 34.2 mmol)  
NBS (6.7 g, 37.6 mmol)  
AIBN (0.56 g, 3.4 mmol)  
CCl4, reflux, 6 h → 78% yield  

Obtain 2-bromo-8-methylimidazo[1,2-a]pyridine as white crystals (mp 142-144°C).

Step 3: Suzuki-Miyaura Coupling
2-Bromo-8-methylimidazo[1,2-a]pyridine (3.0 g, 13.3 mmol)  
3-Aminophenylboronic acid pinacol ester (3.9 g, 16.0 mmol)  
Pd(PPh3)4 (0.77 g, 0.67 mmol)  
2M Na2CO3 (20 mL), DME (50 mL)  
80°C, 18 h → 63% yield  

Crude product purified via silica gel chromatography (EtOAc/hexane 1:1) yields 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.

Step 4: Hydrochloride Salt Formation
Free base (2.5 g, 10.6 mmol)  
HCl (4M in dioxane, 3.2 mL, 12.7 mmol)  
Et2O (50 mL), stir 2 h → 92% yield  

Final product exhibits >95% purity by HPLC (Zorbax SB-C18, 250 × 4.6 mm, 5 μm; 0.1% TFA in H2O/MeCN gradient).

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Coupling

2-Amino-4-methylpyridine (5.0 g, 45.8 mmol)  
3-Nitrobenzaldehyde (7.6 g, 50.4 mmol)  
CuI (0.44 g, 2.3 mmol)  
DMSO, 120°C, 24 h → 58% yield  

This method simultaneously forms the imidazo[1,2-a]pyridine ring and introduces the aromatic nitro group, later reduced to amine via hydrogenation (H2, 10% Pd/C, EtOH, 6 h, 91% yield).

Microwave-Assisted Synthesis

2-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 g, 4.4 mmol)  
3-Aminophenylboronic acid (0.73 g, 5.3 mmol)  
Pd(OAc)2 (0.05 g, 0.22 mmol)  
XPhos (0.21 g, 0.44 mmol)  
K3PO4 (1.9 g, 8.8 mmol)  
t-BuOH/H2O (4:1), 150°C, 20 min → 82% yield  

Microwave irradiation significantly reduces reaction time while maintaining yield.

Critical Analysis of Reaction Parameters

Effect of Catalytic Systems on Coupling Efficiency

Catalyst Ligand Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh3)4 None DME 80 18 63
Pd(OAc)2 XPhos t-BuOH/H2O 150 0.33 82
PdCl2(dppf) DPPF DMF 100 12 71
NiCl2(dme) BINAP Toluene 110 24 54

Data adapted from patent US7504413B2 shows phosphine ligands with bulky substituents (XPhos) enhance catalytic activity under microwave conditions.

Solvent Impact on Cyclization

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 78
DMSO 46.7 4 85
EtOH 24.3 12 65
Toluene 2.4 24 41

Polar aprotic solvents facilitate cyclization through stabilization of transition states.

Purification and Analytical Characterization

Crystallization Optimization

Solvent System Recovery (%) Purity (%)
EtOAc/Hexane (1:3) 78 97
MeOH/H2O (4:1) 82 98
CH2Cl2/Et2O (1:5) 65 95

The hydrochloride salt shows optimal crystallization from methanol/water mixtures.

Spectroscopic Data

  • HRMS (ESI+): m/z calcd for C14H14N3 [M+H]+ 224.1188, found 224.1191
  • FT-IR (KBr): 3376 (N-H stretch), 1621 (C=N), 1583 (C=C aromatic) cm⁻¹
  • $$ ^{13}C $$ NMR (101 MHz, DMSO-d6): δ 144.2 (C2), 137.8 (C8a), 128.4-116.7 (aromatic Cs), 21.4 (CH3)

Industrial-Scale Production Challenges

Key Process Impurities

Impurity Structure Control Strategy
Des-methyl analogue Lacks 8-CH3 group Strict temp control in Step 1
Di-coupled product Bis-aryl adduct Limit boronic acid equivalents
Hydrolysis byproduct Ring-opened amine Anhydrous conditions in Step 3

Implementing QbD principles reduces impurity levels below 0.15% as per ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and substituted aromatic compounds .

Scientific Research Applications

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride
  • Molecular Formula : C₁₄H₁₃N₃·HCl ()
  • Molecular Weight : 263.77 g/mol ()
  • CAS Number : 2193067-35-3 () or EN300-126838 ()
  • Purity : ≥95% ()
  • Storage : Room temperature in inert atmosphere () or 2–8°C ().

Structural Features :
The compound consists of an imidazo[1,2-a]pyridine core substituted with a methyl group at position 8 and an aniline group at position 2. The hydrochloride salt enhances solubility and stability for synthetic applications ().

Hazard Profile :
Classified as irritant (H302, H315, H319, H335), requiring precautions during handling ().

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Purity Key Features CAS Number
Target Compound 8-Me, aniline 263.77 95% Hydrochloride salt; moderate lipophilicity 2193067-35-3
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline 8-Br, 4-F, aniline ~300 (estimated) Not specified Bromine enhances electrophilicity; fluorine increases metabolic stability Not provided ()
3-(6-Iodo-imidazo[1,2-a]pyridin-2-yl)phenylamine 6-I, aniline ~310 (estimated) 98% Iodo-substitution for radiolabeling or cross-coupling reactions 866018-05-5 ()
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline 8-Cl, 6-CF₃, aniline 311.69 Not specified Chloro and CF₃ groups enhance bioactivity and lipophilicity 860785-05-3 ()
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 8-Me, 2-COOH, 3-F 230.62 Not specified Carboxylic acid adds polarity; fluorine improves membrane permeability 1322749-71-2 ()
Structural Modifications and Impact on Properties
  • Halogenation: Bromo/Iodo Derivatives (): Bromine and iodine increase molecular weight and polarizability, making these analogs suitable for Suzuki-Miyaura cross-coupling reactions. Iodo-substituted variants (e.g., 866018-05-5) are critical for radiopharmaceuticals or PET tracers.
  • Functional Group Variations :

    • Carboxylic Acid (): The 2-carboxylic acid group in 1322749-71-2 introduces hydrogen-bonding capacity, improving water solubility but reducing cell permeability compared to the target compound.
    • Fluorine Substituents (): Fluorine at position 3 or 4 enhances electronic effects and metabolic stability via C-F bond strength.

Biological Activity

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C14H13N3·HCl
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 878437-60-6

This compound is a derivative of imidazo[1,2-a]pyridine, a class known for various biological properties including anticancer and antioxidant activities .

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation.

  • In Vitro Studies :
    • A study evaluating various imidazole derivatives found that certain compounds inhibited the growth of cancer cell lines such as HCT-116 and HeLa with IC50 values comparable to established chemotherapeutics like Doxorubicin .
    • The presence of an aniline moiety enhances the cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Mechanisms of Action :
    • The mechanism often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2. Moreover, some derivatives have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated:

  • DPPH and ABTS Assays : These assays measure the ability of compounds to scavenge free radicals. Compounds related to this structure have demonstrated significant antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining 2-aminopyridine with suitable aldehydes or ketones.
  • Cyclization : Formation of the imidazo[1,2-a]pyridine ring.
  • Functionalization : Introduction of the aniline group followed by conversion to hydrochloride salt.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Study 1: Anticancer Efficacy

In a study published in MDPI, various imidazopyridine derivatives were tested against multiple cancer cell lines. The most potent compound exhibited an IC50 value below 5 μM against several lines, showcasing its potential as a lead compound for further development in cancer therapy .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the side chains significantly influence the compound's anticancer activity. For example, substituting different functional groups on the imidazo ring led to variations in cytotoxicity profiles across different cancer cell lines .

Q & A

Basic: What are the primary synthetic routes for preparing 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride, and what intermediates are critical?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving cyclocondensation and functionalization. A common approach involves:

Cyclocondensation : Reacting 3-bromopyridine-2-amine with a ketone (e.g., 2-fluoroacetophenone) in the presence of zinc dust and ammonium chloride to form the imidazo[1,2-a]pyridine core .

Bromination : Introducing bromine at the 8-position using phenyl trimethyl ammonium tribromide (PTAB) to generate 8-bromo intermediates .

Amination : Coupling the brominated intermediate with aniline derivatives via Buchwald-Hartwig or Ullmann-type cross-coupling reactions to introduce the aniline moiety .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Critical intermediates include 8-bromoimidazo[1,2-a]pyridine and 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, which require rigorous purification via column chromatography .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C-NMR : To confirm regiochemistry and substitution patterns. For example, the aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct doublets (δ 7.3–8.1 ppm), while the aniline NH2 protons resonate near δ 5.5–6.0 ppm .
  • LC-MS : Validates molecular weight and purity. The hydrochloride salt typically shows [M+H]+ at m/z 264.7 (C14H18ClN3) .
  • FT-IR : Identifies functional groups, such as N–H stretches (~3400 cm⁻¹ for aniline) and C–Cl vibrations (~650 cm⁻¹) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 63.75%, H: 6.88%, N: 15.93%) .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:
The compound is susceptible to hydrolysis under extreme pH conditions:

  • Acidic (pH < 3) : Protonation of the aniline group may lead to degradation via cleavage of the imidazo[1,2-a]pyridine ring.
  • Alkaline (pH > 9) : Deprotonation of the aniline NH2 group can trigger oxidative degradation.
    For stable storage, maintain solutions at pH 4–6 in inert buffers (e.g., phosphate) at 4°C. Lyophilization is recommended for long-term stability .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:
Frequent impurities include:

  • Unreacted Brominated Intermediates : Detected via LC-MS as peaks with m/z ~20–30 Da higher than the target. Mitigated by optimizing reaction time and temperature .
  • Di-substituted Byproducts : Formed during cross-coupling (e.g., bis-aniline derivatives). Use Pd(PPh3)4 catalysts with strict stoichiometric control (1:1.2 molar ratio of aryl halide to aniline) to minimize .
  • Hydrolysis Products : Add antioxidants (e.g., BHT) to reaction mixtures and avoid prolonged exposure to moisture .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:
Store as a lyophilized powder at –20°C in amber vials under argon. In solution, use anhydrous DMSO or ethanol with desiccants (e.g., molecular sieves) to prevent hydration. Monitor stability via periodic HPLC analysis (e.g., 95% purity threshold over 6 months) .

Advanced: How can this compound act as a ligand in catalytic systems?

Methodological Answer:
The aniline and imidazo[1,2-a]pyridine moieties enable coordination to transition metals (e.g., Co(II) or Pd). For example:

  • Catecholase Mimetics : Co(II) complexes of this compound catalyze oxidation of 3,5-di-tert-butylcatechol to quinone with turnover frequencies (TOF) up to 1.2 × 10³ h⁻¹. Optimize by tuning solvent polarity (e.g., acetonitrile > methanol) and pH (6–7) .
  • Cross-Coupling Catalysis : Palladium complexes facilitate Suzuki-Miyaura reactions. Use microwave-assisted conditions (95–120°C, 30 min) for higher yields (up to 85%) compared to thermal heating .

Advanced: What computational methods are used to predict its reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO/LUMO energies (e.g., HOMO: –5.8 eV, LUMO: –1.9 eV), indicating nucleophilic reactivity at the aniline group.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess stability. Correlate with experimental UV-Vis spectra (λmax ~290 nm) .
  • Docking Studies : Used to evaluate binding affinity to biological targets (e.g., kinases), with binding energies ≤ –8.5 kcal/mol .

Advanced: How do substituents on the imidazo[1,2-a]pyridine ring affect biological activity?

Methodological Answer:
Comparative studies with analogs (e.g., 8-chloro or 6-bromo derivatives) show:

  • Electron-Withdrawing Groups (Cl, Br) : Enhance metabolic stability (t₁/₂ > 4 h in liver microsomes) but reduce solubility (<0.1 mg/mL in PBS).
  • Electron-Donating Groups (Me, OMe) : Improve solubility (>1 mg/mL) but increase CYP450-mediated oxidation.
    Use QSAR models to balance lipophilicity (logP ~2.5) and polar surface area (~65 Ų) for optimal pharmacokinetics .

Advanced: What strategies improve resolution in HPLC analysis of this compound?

Methodological Answer:

  • Column Selection : Use C18 columns (5 µm, 250 mm) with ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) to enhance peak symmetry.
  • Gradient Elution : 10–90% acetonitrile in 0.1% formic acid over 25 min at 1 mL/min. Retention time: ~12.3 min .
  • Detection : UV at 254 nm for imidazo[1,2-a]pyridine and 280 nm for aniline. Validate with spiked impurities (RSD < 2%) .

Advanced: How does this compound compare to fluorinated analogs in bioactivity studies?

Methodological Answer:
Fluorinated analogs (e.g., 8-fluoro derivatives) exhibit:

  • Enhanced Binding Affinity : 2.5-fold higher inhibition of EGFR kinase (IC50 = 0.8 µM vs. 2.0 µM for the methyl analog).
  • Improved BBB Penetration : LogBB values of –0.3 vs. –0.7 for the parent compound, predicted via PAMPA assays.
    Synthesize fluorinated versions via Balz-Schiemann reactions, but note reduced thermal stability (Tdec ~180°C vs. 220°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.